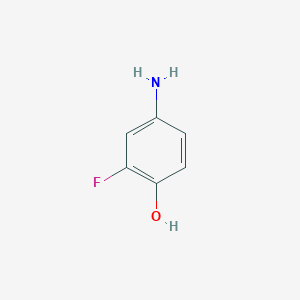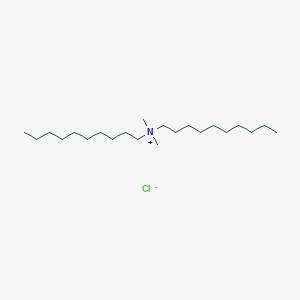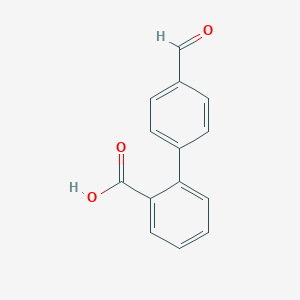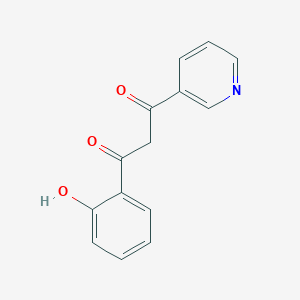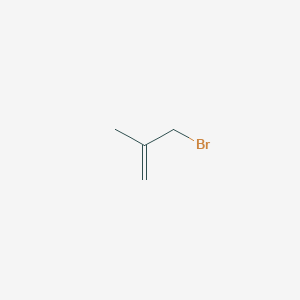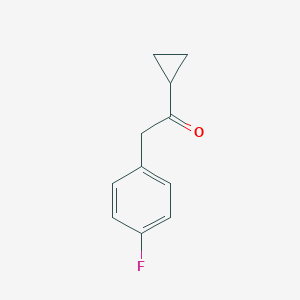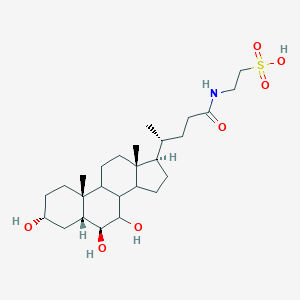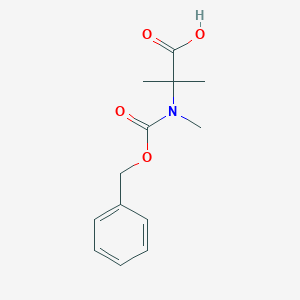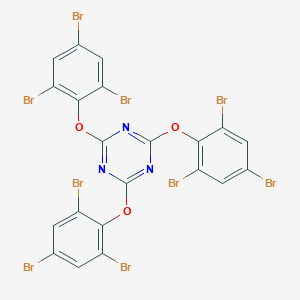
Soterenol hydrochloride
Übersicht
Beschreibung
Soterenolhydrochlorid ist eine Methan-sulfonamido-Phenethanolamin-Verbindung, die strukturell mit Isoproterenol verwandt ist. Es ist bekannt für seine starke bronchodilatorische Wirkung, wodurch es bei der Behandlung von Atemwegserkrankungen sehr effektiv ist .
Wissenschaftliche Forschungsanwendungen
Soterenolhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Beta-adrenergen Rezeptoragonisten verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege.
Medizin: Untersucht wegen seines Potenzials bei der Behandlung von Atemwegserkrankungen und Herzproblemen.
Industrie: Wird bei der Entwicklung von Bronchodilatatoren und anderen therapeutischen Mitteln eingesetzt.
5. Wirkmechanismus
Soterenolhydrochlorid wirkt als nicht-selektiver Beta-adrenerger Rezeptoragonist. Es stimuliert sowohl Beta-1- als auch Beta-2-adrenerge Rezeptoren, was zur Aktivierung der Adenylatcyclase führt. Dieses Enzym wandelt ATP in cyclisches AMP um, das dann die Proteinkinase A aktiviert. Die Aktivierung der Proteinkinase A führt zur Phosphorylierung von kardialen L-Typ-Calciumkanälen, was zu einem erhöhten Kalziumioneneinstrom und anschließender Zelldepolarisation führt .
Ähnliche Verbindungen:
Isoproterenol: Ein nicht-selektiver Beta-adrenerger Rezeptoragonist, der zur Behandlung von Bradykardie und Herzblock verwendet wird.
Adrenalin: Ein Hormon und Medikament, das sowohl auf Alpha- als auch auf Beta-adrenerge Rezeptoren wirkt.
Noradrenalin: Ein Neurotransmitter und Hormon, das hauptsächlich auf Alpha-adrenerge Rezeptoren wirkt.
Einzigartigkeit von Soterenolhydrochlorid: Soterenolhydrochlorid ist aufgrund seiner Methan-sulfonamidogruppe einzigartig, die seine Bronchodilatatorwirkung im Vergleich zu Isoproterenol verstärkt. Diese strukturelle Modifikation ermöglicht eine effektivere Behandlung von Atemwegserkrankungen .
Wirkmechanismus
Target of Action
Soterenol hydrochloride, also known as Isoprenaline or Isoproterenol, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in regulating heart rate, dilation of blood vessels and bronchi, and smooth muscle relaxation .
Mode of Action
This compound acts as a non-selective beta-adrenergic agonist . It interacts with its targets, the beta-adrenergic receptors, leading to an increase in heart rate and cardiac output, and dilation of the bronchi .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the cAMP signaling pathway and the neuroactive ligand-receptor interaction . These pathways are involved in various physiological processes, including heart rate regulation and bronchodilation .
Pharmacokinetics
The pharmacokinetic properties of this compound include a rapid clearance and a short duration of action . It is enzymatically degraded via catechol O-methyltransferase (COMT), primarily in the liver, and excreted in the urine as sulfated conjugates . These properties impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in heart rate and cardiac output, dilation of the bronchi, and relaxation of smooth muscles . In animal models, it has been used to induce myocardial injury for research purposes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dosage and route of administration can significantly impact its effects . .
Biochemische Analyse
Biochemical Properties
Soterenol Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction with beta-adrenergic receptors plays a significant role in its biochemical properties .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been shown to be a highly effective bronchodilator agent in several animal species . It influences cell function by interacting with beta-adrenergic receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with beta-adrenergic receptors. It acts as a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction leads to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In an 18-month oral toxicity study of this compound, mesovarial leiomyomas were observed in rats . This indicates the long-term effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study where isoproterenol was injected subcutaneously in a dose gradient, echocardiographic abnormalities were found in several groups, suggesting a decrease in cardiac function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with beta-adrenergic receptors, affecting the metabolism of cells
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Soterenolhydrochlorid beinhaltet die katalytische Hydrierung von 3',4'-Dihydroxy-2-(Isopropylamino)-Acetophenonhydrochlorid in Gegenwart eines Ionenaustauscherharzes. Diese Methode gewährleistet eine signifikante Kontrolle über Verunreinigungen und liefert Soterenolhydrochlorid mit der gewünschten Reinheit .
Industrielle Produktionsmethoden: Die industrielle Produktion von Soterenolhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von Ionenaustauscherharzen während der Hydrierung ist entscheidend für die Aufrechterhaltung der Qualität und Ausbeute des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Soterenolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um andere aktive Formen zu liefern.
Substitution: Soterenolhydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter kontrollierten Bedingungen verwendet.
Haupterzeugnisse: Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion dehydroxylierte Formen produzieren kann.
Vergleich Mit ähnlichen Verbindungen
Isoproterenol: A non-selective beta-adrenergic receptor agonist used to treat bradycardia and heart block.
Epinephrine: A hormone and medication that acts on both alpha and beta-adrenergic receptors.
Norepinephrine: A neurotransmitter and hormone that primarily acts on alpha-adrenergic receptors.
Uniqueness of Soterenol Hydrochloride: this compound is unique due to its methanesulfonamido group, which enhances its bronchodilator potency compared to isoproterenol. This structural modification allows for more effective treatment of respiratory conditions .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWQTNRIBKUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13642-52-9 (Parent) | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60933320 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14816-67-2, 28418-29-3 | |
| Record name | Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNR17WO88K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological findings associated with Soterenol hydrochloride administration in preclinical studies?
A1: In an 18-month oral toxicity study conducted on rats, this compound, a β-adrenergic receptor stimulant, was linked to the development of mesovarial leiomyomas. [] The incidence of these tumors increased with higher doses of the compound. Additionally, the study observed a higher prevalence of ovarian cysts and focal smooth muscle hyperplasia in the mesovaria of treated rats, particularly in the high-dose group. [] This suggests a potential link between this compound exposure and female reproductive system abnormalities in rats. Further research is needed to understand the underlying mechanisms and potential implications for human health.
Q2: Why was Phenylephrine hydrochloride chosen for toxicology and carcinogenesis studies?
A2: Phenylephrine hydrochloride, also a sympathomimetic amine, was selected for long-term toxicology and carcinogenesis studies due to the limited availability of previous research on its long-term effects and observations from studies on similar compounds. [] Specifically, previous studies on this compound and mesuprine hydrochloride, both sympathomimetic agents, revealed the development of mesovarial leiomyomas in Sprague-Dawley rats. [] This finding raised concerns about the potential long-term effects of Phenylephrine hydrochloride, prompting further investigation into its toxicological profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)


